![molecular formula C9H16N2O3 B13438837 1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate](/img/structure/B13438837.png)
1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate is a chemical compound with the molecular formula C9H16N2O3 and a molecular weight of 200.23 g/mol . It is known for its applications in the preparation and identification of materials active against drug-resistant strains of Candida albicans and for studying structure-activity relationships among antifungal nylon-3 polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with an azetidinone derivative. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger volumes. This would include using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the azetidinone ring can be opened or modified using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine in solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying structure-activity relationships.
Biology: Employed in the preparation of materials active against drug-resistant strains of Candida albicans.
Medicine: Investigated for its potential antifungal properties and its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of antifungal nylon-3 polymers and other specialized materials.
Wirkmechanismus
The mechanism of action of 1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate involves its interaction with molecular targets in fungal cells. It is believed to inhibit the synthesis of essential components of the fungal cell wall, leading to cell lysis and death. The exact molecular pathways and targets are still under investigation, but it is known to disrupt the integrity of the fungal cell membrane.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (2-Oxoazetidin-3-yl)methylcarbamate
- N-[(2-Oxo-3-azetidinyl)methyl]carbamic Acid 1,1-Dimethylethyl Ester
Uniqueness
1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate is unique due to its specific structure, which allows it to interact effectively with drug-resistant strains of Candida albicans. Its ability to form antifungal nylon-3 polymers also sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C9H16N2O3 |
|---|---|
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
tert-butyl N-[(2-oxoazetidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-6-4-10-7(6)12/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13) |
InChI-Schlüssel |
IKBXVBJVHAFIIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1CNC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13438759.png)
![4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol](/img/structure/B13438767.png)

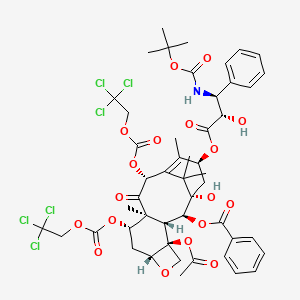
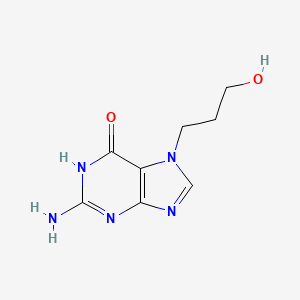
![[4-(2-Pyridin-2-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13438790.png)


![2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B13438797.png)
![4-(Benzothiophen-2-ylmethylamino)-1-hydroxy-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13438811.png)
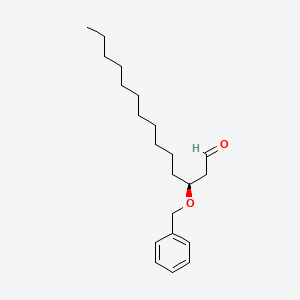
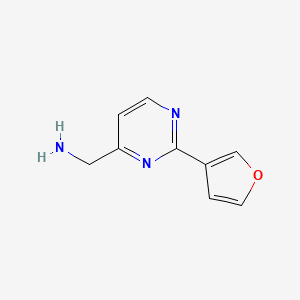
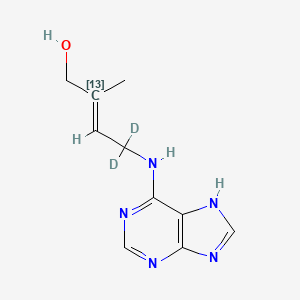
![N(amino)-Des(N-(Methoxycarbonyl)-3-methyl-L-valinamido)-[(4S)-4-(1,1-Dimethylethyl)-2,5-dioxo-1-imidazolidinyl] Atazanavir](/img/structure/B13438848.png)
